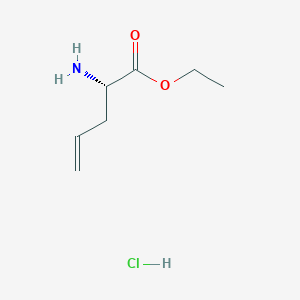

Ethyl (S)-2-aminopent-4-enoate hydrochloride

Description

Ethyl (S)-2-aminopent-4-enoate hydrochloride (CAS: 89105-35-1) is a chiral amino ester derivative characterized by an ethyl ester group, a primary amine, and a terminal alkene. Its molecular formula is C₇H₁₃ClNO₂, with a molecular weight of 143.18 g/mol . The compound’s stereochemistry at the C2 position (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Key physical properties include a predicted density of 0.975 g/cm³ and a boiling point of 160.3±28.0°C . It is commercially available through suppliers such as Nantong Xindao Biotech Ltd., which specializes in fine chemical production .

Properties

IUPAC Name |

ethyl (2S)-2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIJUSBWWSWRMP-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of (S)-2-aminopent-4-enoic acid undergoes nucleophilic acyl substitution with ethanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄). The reaction is typically conducted under reflux (70–80°C) for 6–12 hours. The subsequent treatment with gaseous HCl in anhydrous ether precipitates the hydrochloride salt.

Key Parameters:

-

Solvent : Anhydrous ethanol

-

Catalyst : Concentrated HCl (gas or aqueous)

-

Yield : 75–85% (isolated as white crystalline solid)

-

Purity : >98% (HPLC) after recrystallization from ethanol/ether

Wittig Reaction-Based Synthesis

A patent describing the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate provides insights into adapting Wittig chemistry for analogous α,β-unsaturated esters.

Formation of Ethyl (S)-2-Aminopent-4-enoate

The Wittig reaction between an ylide (e.g., ethyl acetate triphenylphosphine ylide) and a suitable aldehyde precursor generates the α,β-unsaturated ester backbone. For chiral integrity, the aldehyde must retain the (S)-configuration at the α-carbon.

Example Protocol:

-

Ylide Preparation : Ethyl bromoacetate reacts with triphenylphosphine in ethyl acetate at 20°C for 20 hours.

-

Wittig Coupling : The ylide reacts with (S)-2-aminopent-4-enal in toluene at 100°C for 4 hours.

-

Hydrochloride Salt Formation : The free amine is treated with HCl in ethanol.

Optimization Data:

| Parameter | Value |

|---|---|

| Ylide : Aldehyde Ratio | 1.2 : 1 |

| Solvent | Toluene |

| Reaction Time | 4 hours |

| Yield (Ester) | 78% |

| Enantiomeric Excess (ee) | >99% (HPLC with chiral column) |

Catalytic Hydrogenation of Oxime Intermediates

A method analogous to the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate employs oxime intermediates reduced via catalytic hydrogenation.

Oxime Formation and Reduction

Comparative Catalyst Performance:

| Catalyst | Solvent | Temperature | H₂ Pressure | Yield (%) |

|---|---|---|---|---|

| Pd/C | Methanol | 25°C | 8 bar | 92 |

| Raney Ni | Ethanol | 30°C | 10 bar | 88 |

Continuous Flow Synthesis

Modern adaptations inspired by hydroxychloroquine synthesis propose continuous flow systems for improved efficiency.

Flow Microreactor Design

-

Step 1 : Esterification in a heated reactor coil (70°C, residence time 30 minutes).

-

Step 2 : In-line salt formation using HCl gas in a packed-bed reactor.

-

Advantages : 95% conversion, reduced side products, and scalability.

Enantioselective Amination Strategies

Chiral pool synthesis using (S)-glutamic acid as a starting material ensures high enantiomeric purity.

Reductive Amination Protocol

-

Ketone Preparation : (S)-2-Oxopent-4-enoic acid is synthesized via oxidation.

-

Amination : The ketone reacts with ammonia in the presence of NaBH₃CN (pH 7, 0°C, 12 hours).

-

Esterification and Salt Formation : Standard ethanol/HCl treatment yields the target compound.

Yield and Purity:

-

Overall Yield : 65% (three steps)

-

ee : 99.5% (via chiral GC analysis)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 85 | 98 | High | Moderate |

| Wittig Reaction | 78 | 97 | Moderate | High |

| Catalytic Hydrogenation | 90 | 99 | High | Low |

| Continuous Flow | 95 | 99 | Very High | High |

Challenges and Optimization Strategies

-

Stereochemical Integrity : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during Wittig reactions prevents racemization.

-

Byproduct Formation : Excess HCl in salt formation can hydrolyze the ester; controlled gas introduction mitigates this.

-

Catalyst Deactivation : Raney Ni requires pre-activation with H₂ to maintain activity.

Industrial-Scale Production Insights

A patented semi-continuous system integrates multiple steps into a single workflow:

-

Reactor 1 : Esterification at 70°C.

-

Reactor 2 : Hydrochloride salt crystallization.

-

Packed-Bed Neutralization : Removes excess acid.

-

Throughput : 50 kg/day (pilot scale)

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-4-pentenoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives or other oxidized products.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl (S)-2-aminopent-4-enoate hydrochloride serves as a crucial building block in the synthesis of peptides and other biologically active molecules. Its chiral nature is particularly valuable in drug design, where stereochemistry can influence the efficacy and safety of pharmaceutical compounds.

Peptide Synthesis

The compound has been utilized in the synthesis of various peptide sequences. For instance, it can be incorporated into peptide chains to enhance biological activity or selectivity towards specific biological targets. The ability to modify the amino acid sequence using this compound allows researchers to explore new therapeutic avenues, especially in cancer treatment and metabolic disorders .

Inhibitor Development

Recent studies have highlighted the synthesis of fluorinated derivatives of this compound that act as inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. These inhibitors have shown promising results in vitro and in vivo, indicating the compound's potential role in developing targeted cancer therapies .

Organic Synthesis

The compound's unique structural features enable its use in various organic synthesis reactions, including conjugate additions and alkylations.

Conjugate Addition Reactions

This compound has been employed in 1,4-conjugate addition reactions to synthesize more complex molecules. This reaction type is essential for constructing frameworks necessary for biologically active compounds .

Metathesis Reactions

Recent research has explored the use of this compound as a substrate for metathesis reactions, demonstrating its potential to generate essential amino acid precursors within bacterial systems. This application not only showcases its versatility but also its potential role in synthetic biology .

Case Studies

Several case studies illustrate the practical applications of this compound in scientific research.

Synthesis of Novel Inhibitors

A study conducted by Behrends et al. synthesized two new fluorinated inhibitors based on this compound, demonstrating their ability to inhibit MMPs effectively. The inhibitors showed low nanomolar potency and were radiofluorinated for imaging studies, highlighting their dual role as therapeutic agents and imaging probes .

Biocompatible Metathesis

Research into biocompatible metathesis reactions using this compound revealed its capability to support bacterial growth by generating vinylglycine, an essential amino acid precursor. This finding opens avenues for metabolic engineering and synthetic biology applications, where such compounds can enhance microbial production systems .

Mechanism of Action

The mechanism of action of Ethyl (S)-2-aminopent-4-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Methyl (2S)-2-aminopent-4-enoate Hydrochloride

Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindol-2-yl)propanoate Hydrochloride

(S)-Ethyl 2-Amino-4-fluoro-4-methylpentanoate Hydrochloride

- Molecular Formula: C₈H₁₇ClFNO₂.

- Key Features : Fluorine and methyl groups at C4 increase electronegativity and steric bulk, altering metabolic stability.

- Applications: Potential use in fluorinated bioactive molecules .

Ethyl (S)-2-Amino-4-cyanobutanoate Hydrochloride

- Molecular Formula : C₇H₁₃ClN₂O₂.

- Key Features: The cyano group enables nucleophilic addition reactions, absent in the allyl-containing target compound.

- Applications : Precursor for heterocyclic compounds .

Data Table: Comparative Analysis

Biological Activity

Ethyl (S)-2-aminopent-4-enoate hydrochloride is a chiral amino acid derivative with significant biological activity. Its unique structural features, including an ethyl ester and a double bond, contribute to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activities, including its role in peptide synthesis, inhibition of specific enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features:

- A double bond between the carbon atoms at positions 4 and 5.

- An amino group at position 2, contributing to its reactivity and biological functions.

1. Enzyme Inhibition

Research indicates that analogs of compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that the presence of a double bond in the structure enhances the compound's ability to inhibit cysteine proteases, which are crucial in various biological processes including protein degradation and cell signaling . The specific mechanism involves a Michael-addition-like reaction with the active site cysteine thiol, leading to potent inhibition .

2. Peptide Synthesis

This compound is utilized in peptide synthesis due to its reactive amino group and ester functionality. It can participate in conjugate addition reactions, forming diastereomeric products that are essential for developing various peptides . The compound's stereochemistry allows for selective synthesis pathways that can be exploited in drug development.

Case Study 1: Antimalarial Activity

A study focused on the synthesis of gallinamide A analogs, which included derivatives of this compound. These analogs demonstrated potent antimalarial activity against Plasmodium falciparum, indicating that modifications to the core structure can enhance therapeutic efficacy . The research highlighted how specific structural features influenced binding affinity and biological activity.

Case Study 2: Neurotransmitter Synthesis

Another important application of this compound lies in its potential role as a precursor for neurotransmitters. Due to its structural similarity to known neurotransmitter precursors, it may facilitate the synthesis of compounds involved in neurotransmission, thereby impacting neurological functions.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Aminopropanoic Acid | Similar amino structure | Involved in neurotransmitter synthesis |

| 4-Aminobutyric Acid | Longer carbon chain with amino group | Known neurotransmitter (GABA) |

| L-Alanine | Simple amino acid | Fundamental building block for proteins |

Q & A

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve the stereochemistry of the 4-ene group and amine proton environments. For example, coupling constants in ¹H NMR can distinguish cis/trans isomerism in the pent-4-enoate backbone . Mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Purity is assessed via HPLC with UV detection at 210–220 nm .

Q. What are the critical storage conditions and handling precautions for this compound to prevent degradation?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the ester group or oxidation of the double bond. Desiccants like silica gel are recommended to avoid moisture absorption. Handling in a fume hood with nitrile gloves is essential due to the hydrochloride’s hygroscopicity and potential irritancy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, can optimize parameters like solvent polarity, temperature, and catalyst loading. For instance, dichloromethane-water biphasic systems enhance solubility of intermediates while minimizing side reactions . Stereoselectivity is improved using chiral catalysts (e.g., BINAP-metal complexes) or immobilized enzymes. Reaction progress should be tracked via in-situ Raman spectroscopy to identify kinetic bottlenecks .

Q. What strategies are employed to resolve contradictory data between theoretical predictions and experimental results in the characterization of this compound?

- Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR shifts) may arise from solvent effects or dynamic processes like rotamer interconversion. Computational tools (DFT calculations) can model these effects for comparison. If crystallography data (e.g., via SHELXL ) conflicts with NMR, reevaluate sample purity or consider polymorphic forms. Statistical validation (e.g., chi-squared tests) ensures analytical consistency .

Q. How does the presence of the 4-ene group influence the reactivity and stability of this compound under different experimental conditions?

- Methodological Answer : The 4-ene group introduces conjugation with the ester carbonyl, reducing electrophilicity at the β-carbon but increasing susceptibility to Michael addition. Stability studies under acidic/basic conditions show accelerated hydrolysis of the ester in basic media, while the double bond may undergo epoxidation in oxidative environments. Kinetic studies using UV-Vis spectroscopy can track degradation pathways .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing experimental data on this compound’s physicochemical properties?

- Methodological Answer : For reproducibility, use Student’s t-test or ANOVA to compare batch-to-batch variations in melting points or optical rotation. Nonlinear regression models (e.g., Arrhenius plots) predict shelf-life under accelerated stability testing. Data should be reported with error margins (±SD) and confidence intervals (95%) .

Applications in Research

Q. How is this compound utilized as a building block in peptidomimetic or prodrug synthesis?

- Methodological Answer : The ester group facilitates coupling with amino acids via carbodiimide-mediated reactions, while the amine can be protected (e.g., Fmoc) for solid-phase peptide synthesis. Applications include prodrugs where the ethyl ester enhances cell permeability, with in vivo hydrolysis releasing the active carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.